molecular formula C6H12 B213027 4-Methyl-2-pentene CAS No. 4461-48-7

4-Methyl-2-pentene

Cat. No.: B213027
CAS No.: 4461-48-7
M. Wt: 84.16 g/mol
InChI Key: LGAQJENWWYGFSN-UHFFFAOYSA-N
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Description

4-Methyl-2-pentene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C₆H₁₂, and it is also known by other names such as 1,1-Dimethyl-2-butene and 2-Methyl-3-pentene . This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

4-Methyl-2-pentene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes like this compound are typically other molecules that can react with the carbon-carbon double bond. These could include various types of reagents in chemical reactions.

Mode of Action

The mode of action of this compound, like other alkenes, involves reactions at the carbon-carbon double bond. For example, in the presence of a suitable catalyst, alkenes can undergo addition reactions, where other atoms or molecules add across the double bond . Another possible reaction is the hydroboration-oxidation, where borane (BH3) or a substituted borane adds to the carbon-carbon double bond .

Result of Action

The result of this compound’s action would depend on the specific reaction it is involved in. In an addition reaction, for example, the result would be the formation of a new molecule with added groups . In a hydroboration-oxidation reaction, the result would be the conversion of the alkene to an alcohol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of a catalyst can speed up reactions involving this compound . Temperature and pressure can also affect the rate and direction of reactions .

Disclaimer: This information is provided for educational purposes only. This compound is a chemical compound that should be handled with appropriate safety precautions. Always consult with a qualified professional or refer to a Material Safety Data Sheet for safety, handling, and disposal information .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentene can be synthesized through the dehydration of 4-methyl-2-pentanol. This process typically involves the use of a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction proceeds via an elimination mechanism, where the alcohol group is protonated, leading to the formation of a carbocation intermediate, which then loses a water molecule to form the alkene .

Industrial Production Methods: In industrial settings, this compound is produced through similar dehydration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous removal of the product during the reaction helps drive the equilibrium towards the formation of the desired alkene .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-pentene undergoes various chemical reactions typical of alkenes, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: 4-Methylpentane.

    Substitution: Vicinal dihalides.

Scientific Research Applications

4-Methyl-2-pentene has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-2-pentene
  • 3-Methyl-1-butene
  • 1-Hexene

Comparison: 4-Methyl-2-pentene is unique due to the position of its methyl group and double bond, which influences its reactivity and the types of products formed in chemical reactions. Compared to 2-Methyl-2-pentene, which has the double bond at a different position, this compound exhibits different regioselectivity in addition reactions .

Properties

IUPAC Name

4-methylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQJENWWYGFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074302
Record name 4-Methyl-2-pentene
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Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Methylpent-2-ene
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Vapor Pressure

207.0 [mmHg]
Record name 4-Methylpent-2-ene
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

4461-48-7
Record name 4-Methyl-2-pentene
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Record name 4-Methyl-2-pentene
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Record name 4-methylpent-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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